O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
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Overview
Description
O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate is a complex organic compound with the molecular formula C19H24F2N2O4. It is characterized by its unique bicyclic structure, which includes two nitrogen atoms and two fluorine atoms.
Preparation Methods
The synthesis of O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[321]octane-3,8-dicarboxylate involves several stepsThe reaction conditions typically involve the use of strong bases and specific solvents to ensure the desired stereochemistry . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar compounds to O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate include:
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound shares a similar bicyclic core but lacks the fluorine atoms.
8-azabicyclo[3.2.1]octane derivatives: These compounds have variations in their functional groups and substitutions, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research .
Properties
Molecular Formula |
C19H24F2N2O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-O-benzyl 8-O-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate |
InChI |
InChI=1S/C19H24F2N2O4/c1-18(2,3)27-17(25)23-14-9-19(20,21)15(23)11-22(10-14)16(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 |
InChI Key |
WTWWHBWJEGKSTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1CN(C2)C(=O)OCC3=CC=CC=C3)(F)F |
Origin of Product |
United States |
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